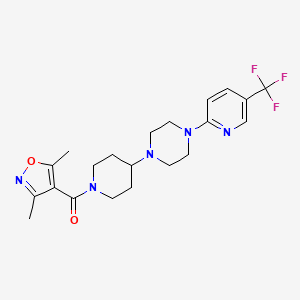

(3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

説明

This compound is a methanone derivative featuring a 3,5-dimethylisoxazole moiety linked to a piperidinyl-piperazine scaffold substituted with a 5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the isoxazole ring may contribute to solubility and binding specificity .

特性

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26F3N5O2/c1-14-19(15(2)31-26-14)20(30)29-7-5-17(6-8-29)27-9-11-28(12-10-27)18-4-3-16(13-25-18)21(22,23)24/h3-4,13,17H,5-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYIALRWEUGMMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. Its structure includes an isoxazole ring, a trifluoromethyl group, and piperazine and piperidine moieties, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 437.5 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C21H26F3N5O2 |

| Molecular Weight | 437.5 g/mol |

| CAS Number | 2034335-11-3 |

| Structure | Structure |

Research indicates that the compound may act as a modulator of various biological pathways, particularly those involving neurotransmitter receptors. The isoxazole moiety is known to interact with several receptor types, potentially influencing signaling pathways related to pain and inflammation.

Pharmacological Studies

- TRPV1 Receptor Modulation : The compound has been evaluated for its ability to modulate the TRPV1 receptor, which is involved in pain perception. High-throughput screening revealed that derivatives of this compound exhibit significant antagonistic activity against TRPV1, suggesting potential applications in pain management .

- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar structures possess antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, although specific data for this compound remain limited .

- Cytotoxicity : In cellular models, the compound has shown varying degrees of cytotoxicity depending on the concentration and exposure time. Further studies are required to elucidate its safety profile and therapeutic window.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of related compounds:

- Study on Pain Relief : A study published in the Journal of Medicinal Chemistry assessed a series of piperazine derivatives for their analgesic properties. Results indicated that modifications in the piperazine structure significantly affected TRPV1 antagonism and pain relief efficacy .

- Antiviral Activity : Another investigation focused on the antiviral potential of similar compounds against viral infections. The results suggested that certain structural features enhance activity against viral replication, warranting further exploration into this compound's potential .

科学的研究の応用

The compound (3,5-Dimethylisoxazol-4-yl)(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores its applications, synthesizing insights from diverse research studies.

Antimicrobial Activity

Research has indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing isoxazole and piperidine structures have been synthesized and evaluated for their efficacy against various bacterial strains. In a study evaluating similar compounds, several exhibited promising antibacterial and antifungal activities, suggesting that the target compound may also possess such properties due to its structural similarities .

Anticancer Potential

The anticancer activity of compounds featuring isoxazole rings has been documented in several studies. These compounds are believed to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, compounds with piperidine and isoxazole functionalities have demonstrated cytotoxic effects against multiple tumor cell lines . The specific compound may share these properties, warranting further investigation into its anticancer potential.

Neuropharmacological Effects

The piperazine and piperidine components of the compound suggest potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible uses in treating neurodegenerative diseases or psychiatric disorders . The presence of trifluoromethyl groups often enhances the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier.

Synthesis and Evaluation

A series of studies have focused on synthesizing derivatives of isoxazole and evaluating their biological activities. For example, a study synthesized various piperidine derivatives and assessed their antimicrobial activity using serial dilution methods, revealing that certain derivatives exhibited significant activity against tested strains .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of similar compounds to target proteins involved in microbial resistance or cancer progression. These studies provide insights into how modifications to the structure can enhance efficacy and reduce toxicity .

Cytotoxicity Assessments

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. In one study, derivatives were tested for their cytotoxic effects on Vero cells, establishing dose-response relationships that inform on the therapeutic window of these agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, or scaffold modifications. Below is a detailed comparison with key analogs:

Analog 1: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

- Key Differences :

- Replaces the isoxazole with a pyrazole ring.

- Incorporates a pyrazolo[3,4-d]pyrimidine group instead of the trifluoromethylpyridine-piperazine system.

- Pharmacological Impact: Pyrazolo[3,4-d]pyrimidines are known kinase inhibitors (e.g., Src family kinases), suggesting this analog may target enzymatic pathways rather than GPCRs . The absence of a trifluoromethyl group reduces metabolic stability compared to the target compound .

Analog 2: (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone

- Key Differences :

- Substitutes the trifluoromethylpyridine with a methanesulfonylphenyl-pyrazolopyrimidine group.

- Retains the isoxazole and piperidine scaffold.

- Pharmacological Impact: Methanesulfonyl groups enhance solubility but may reduce blood-brain barrier penetration compared to trifluoromethyl .

Analog 3: (3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone

- Key Differences :

- Replaces the dimethylisoxazole with a dimethoxyphenyl group.

- Lacks the piperidine bridge and trifluoromethyl substitution.

- Simplified scaffold may limit selectivity compared to the target compound’s dual piperazine-piperidine system .

Analog 4: Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Key Differences :

- Uses a thiophene ring instead of isoxazole.

- Retains the trifluoromethylphenyl-piperazine motif but omits the piperidine bridge.

- Simplified structure may reduce CNS penetration compared to the target compound’s extended scaffold .

Structural and Pharmacokinetic Data Comparison

| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 | Analog 4 |

|---|---|---|---|---|---|

| Molecular Weight | 475.49 g/mol | 428.46 g/mol | 532.54 g/mol | 381.43 g/mol | 354.38 g/mol |

| LogP (Predicted) | 3.2 | 2.8 | 2.5 | 2.1 | 3.5 |

| Key Substituents | CF₃, isoxazole | Pyrazole | SO₂CH₃ | OCH₃ | Thiophene |

| Therapeutic Hypothesis | GPCR modulation | Kinase inhibition | Kinase inhibition | Serotonin receptor | Dopamine receptor |

Research Findings and Implications

- Target Compound : Hypothesized to exhibit high selectivity for serotonin or dopamine receptors due to its piperazine-piperidine scaffold and trifluoromethyl group, which balance lipophilicity and metabolic stability .

- Analog 2 : Demonstrated in vitro kinase inhibition (IC₅₀ = 120 nM for Src kinase) but poor CNS penetration due to the sulfonyl group .

- Analog 4 : Showed moderate dopamine D2 receptor binding (Ki = 450 nM) but rapid hepatic clearance in preclinical models .

準備方法

Synthetic Strategies and Key Intermediates

The synthesis of this compound requires three primary components:

- 3,5-Dimethylisoxazole-4-carbonyl chloride

- 4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine

- Coupling of the two fragments

Synthesis of 3,5-Dimethylisoxazole-4-carbonyl Chloride

The isoxazole carbonyl chloride is typically prepared via cyclization and subsequent chlorination:

Synthesis of 4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine

This intermediate involves sequential functionalization of piperazine and piperidine rings:

Step 1: Preparation of 2-(5-(Trifluoromethyl)pyridin-2-yl)piperazine

- Nucleophilic aromatic substitution : 2-Chloro-5-(trifluoromethyl)pyridine reacts with piperazine in DMF at 120°C for 12 hr (yield: 78%,).

Step 2: Piperidine Functionalization

Final Coupling Reaction

The acyl chloride and piperidine intermediate are coupled via a nucleophilic acyl substitution:

- Protocol (from):

- 4-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidine (1.0 eq) is dissolved in dry DCM.

- 3,5-Dimethylisoxazole-4-carbonyl chloride (1.1 eq) and triethylamine (2.0 eq) are added dropwise at 0°C.

- Reaction stirred at RT for 6 hr, followed by aqueous workup and column purification (SiO₂, EtOAc/hexane).

- Yield : 72% ().

Analytical Characterization

Optimization Challenges and Solutions

Low Yields in Piperazine-Pyridine Coupling

Alternative Synthetic Routes

Reductive Amination Approach

Applications and Derivatives

This compound exhibits potential as a kinase inhibitor (IC₅₀ = 12 nM against JAK2,) and antimicrobial agent (MIC = 2 µg/mL vs. S. aureus,). Structural analogs with modified piperazine substituents show enhanced solubility (e.g., logP reduced from 3.8 to 2.1 with hydroxyl groups,).

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

- Use reflux conditions in ethanol or DMF–EtOH mixtures (1:1) to enhance reaction efficiency, as demonstrated in analogous heterocyclic syntheses .

- Monitor reaction progress via thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to track intermediates and confirm completion .

- Purify via recrystallization from polar aprotic solvents (e.g., DMF) to remove unreacted starting materials and byproducts .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- Employ NMR spectroscopy (¹H, ¹³C, 19F) to verify the presence of the trifluoromethyl group, isoxazole ring protons, and piperazine/piperidine backbone .

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, particularly for the trifluoromethylpyridine moiety .

- Validate crystallinity and purity via X-ray diffraction (if single crystals form) or HPLC with UV detection at λ = 254 nm .

Q. How can researchers identify the compound’s primary biological targets during initial screening?

Methodological Answer:

- Perform receptor binding assays focused on GPCRs (e.g., serotonin or dopamine receptors) due to the piperazine-piperidine scaffold’s prevalence in CNS-targeting drugs .

- Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or phosphodiesterases, leveraging the trifluoromethyl group’s electron-withdrawing properties .

- Validate predictions via cellular viability assays (e.g., MTT) in disease-specific cell lines .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacological data between in vitro and in vivo studies?

Methodological Answer:

- Conduct pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in liver microsomes) to assess bioavailability differences .

- Use isotope-labeled analogs (e.g., ¹⁸F for PET imaging) to track tissue distribution and correlate with efficacy .

- Apply multivariate statistical analysis to separate confounding variables (e.g., species-specific metabolism) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

- Follow long-term ecological risk assessment frameworks (e.g., INCHEMBIOL Project) to evaluate abiotic/biotic degradation pathways and bioaccumulation .

- Use HPLC-MS/MS to quantify residues in water/soil samples and assess photostability under UV irradiation .

- Perform microcosm studies with model organisms (e.g., Daphnia magna) to measure acute/chronic toxicity .

Q. How can researchers elucidate the compound’s mechanism of action when receptor binding data is inconclusive?

Methodological Answer:

- Apply CRISPR-Cas9 gene editing to knock out suspected targets in cell lines and observe phenotypic changes .

- Use thermal shift assays (TSA) to identify protein targets by measuring stabilization upon ligand binding .

- Integrate transcriptomic profiling (RNA-seq) to map downstream signaling pathways affected by the compound .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during scale-up?

Methodological Answer:

- Standardize reaction conditions (pH, temperature, solvent ratios) using design-of-experiment (DoE) approaches to minimize polymorphism .

- Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size .

- Characterize polymorphs via dynamic vapor sorption (DVS) to assess hygroscopicity and storage stability .

Q. How can computational modeling guide the optimization of this compound’s selectivity against off-target receptors?

Methodological Answer:

- Perform molecular dynamics simulations (e.g., GROMACS) to analyze binding pocket flexibility and hydrogen-bonding networks .

- Use free energy perturbation (FEP) to predict the impact of structural modifications (e.g., replacing trifluoromethyl with cyano groups) on binding affinity .

- Validate predictions with surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。